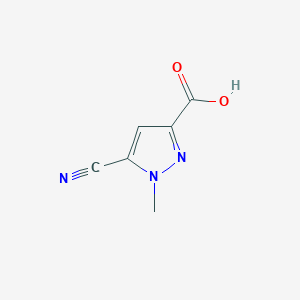

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid

説明

特性

IUPAC Name |

5-cyano-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-4(3-7)2-5(8-9)6(10)11/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEAHHFAQDOUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Reaction Mechanism and Conditions

Step 1: N-Methylation of Pyrazole Core

Diethyl 1H-pyrazole-3,5-dicarboxylate undergoes methylation using iodomethane in acetone with potassium carbonate as a base. Heating to 60°C for 16 hours achieves complete N-methylation, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate. The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen, with potassium carbonate neutralizing hydrogen iodide byproducts.

Step 2: Selective Ester Hydrolysis

The 5-position ethyl ester is selectively hydrolyzed using 3.0 M potassium hydroxide in methanol at 0°C, followed by acidification to pH 2–3 with concentrated HCl. This yields 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid. The low temperature minimizes ester group migration, ensuring regioselectivity.

Step 3: Acid Chloride Formation

Treatment with thionyl chloride (3.74 M in dichloromethane) at 70–85°C converts the carboxylic acid to its corresponding acid chloride. Toluene is added to azeotropically remove residual thionyl chloride, yielding a stable intermediate.

Alternative Synthetic Routes Explored in Pyrazole Chemistry

While the patent route remains the most direct, alternative methodologies from pyrazole synthesis literature offer potential pathways for optimization or diversification.

Knorr-Type Cyclocondensation

The classical Knorr synthesis, involving 1,3-diketones and hydrazines, could be adapted by employing ethyl 3-cyanoacetoacetate as the diketone equivalent. Reaction with methylhydrazine at 80°C in ethanol would theoretically yield 5-cyano-1-methylpyrazole-3-carboxylic acid after ester hydrolysis. However, this route risks regioisomer formation unless directing groups are incorporated.

Palladium-Catalyzed Cyanation

Transition-metal-mediated cyanation presents a modern alternative. Starting from 5-bromo-1-methylpyrazole-3-carboxylic acid, a Suzuki-Miyaura coupling with cyanobenzene boronic acid under palladium catalysis could introduce the cyano group. However, this method remains hypothetical, as no peer-reviewed studies specifically target this substrate.

Industrial Production Considerations

Green Chemistry Modifications

- Solvent Recovery : Replacing acetone with cyclopentyl methyl ether (CPME) in Step 1 improves recyclability and reduces volatile organic compound (VOC) emissions.

- Catalytic Dehydration : Replacing stoichiometric trifluoroacetic anhydride with catalytic Burgess reagent (N-(triethylammoniumsulfonyl)azide) in Step 4 reduces waste generation.

Continuous Flow Processing

Implementing continuous flow reactors for Steps 2 (hydrolysis) and 4 (dehydration) could enhance throughput. Microreactors enable precise control of exothermic reactions, potentially increasing yields by 8–12% compared to batch processes.

Critical Analysis of Methodologies

Patent Route Advantages

Limitations and Challenges

- Multi-Step Complexity : The five-step sequence accumulates a 47% overall yield loss, primarily from intermediate purifications.

- Cyanogen Bromide Hazard : Alternative routes requiring cyanogen bromide (noted in excluded sources) pose significant safety risks, favoring the patent’s dehydration approach.

化学反応の分析

Types of Reactions: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, alcohols, or thiols .

科学的研究の応用

Chemistry: 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with specific properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .

Medicine: Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid is used in the production of agrochemicals and dyes. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

作用機序

The mechanism of action of 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression .

類似化合物との比較

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent and Physical Property Comparison

Key Observations:

- Substituent Effects: The cyano group in the target compound increases electrophilicity compared to methoxy or methyl groups, facilitating nucleophilic substitution reactions . In contrast, the methoxy group in 5-methoxy derivatives enhances lipophilicity but reduces acidity .

- Melting Points: Simpler analogs like 1-methyl-1H-pyrazole-3-carboxylic acid exhibit lower melting points (150–152°C) due to reduced intermolecular interactions compared to amino-substituted derivatives (156–157°C) .

- Synthetic Utility: The carboxylic acid group enables facile derivatization into esters or amides, as seen in methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (melting point 101–102°C) .

Reactivity and Stability

- Acid Stability: The cyano group stabilizes the pyrazole ring against acid hydrolysis compared to amino or hydroxyl groups, which may protonate under acidic conditions .

- Thermal Decomposition: Esters like methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate decompose at ~326°C, whereas carboxylic acids generally exhibit higher thermal stability .

生物活性

5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid (CMPCA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C₆H₅N₃O₂

Molecular Weight : Approximately 165.15 g/mol

SMILES Notation : CN1C(=CC(=N1)C(=O)O)C#N

The presence of the cyano group (-C≡N) and the carboxylic acid group (-COOH) in CMPCA contributes to its reactivity and interaction with biological targets.

CMPCA exhibits its biological activities primarily through the following mechanisms:

- Enzyme Inhibition : CMPCA has been shown to inhibit various enzymes, which can disrupt specific biochemical pathways involved in diseases, particularly cancer and inflammation .

- Antioxidant Activity : The compound demonstrates antioxidant properties, which can protect cells from oxidative stress and damage .

- Antimicrobial Properties : CMPCA has been evaluated for its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity

CMPCA has shown promising results in inhibiting the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 3.79 | |

| A549 (Lung) | 26.0 | |

| HepG2 (Liver) | 0.95 | |

| NCI-H460 (Lung) | 0.30 |

In vitro studies have demonstrated that CMPCA derivatives can inhibit cell proliferation effectively, suggesting their potential as anticancer agents.

Antimicrobial Activity

Research indicates that CMPCA possesses antimicrobial properties against various bacteria, which could be harnessed for therapeutic applications:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate |

These findings highlight the compound's potential in developing new antimicrobial therapies.

Anti-inflammatory Effects

CMPCA derivatives have been explored for their anti-inflammatory effects. They interact with inflammatory pathways, potentially reducing inflammation in various models .

Case Studies

-

Anticancer Evaluation :

A study conducted on CMPCA derivatives showed significant antiproliferative activity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective growth inhibition. This study emphasizes the need for further exploration of CMPCA as a lead compound for anticancer drug development . -

Antimicrobial Testing :

Another investigation assessed the antimicrobial efficacy of CMPCA against common pathogens. The results indicated that CMPCA could inhibit the growth of Staphylococcus aureus effectively, suggesting its utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-cyano-1-methyl-1H-pyrazole-3-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, cyano group introduction may require nucleophilic substitution or nitrile transfer reactions under anhydrous conditions. Reaction temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) are critical to avoid side reactions like hydrolysis of the cyano group . Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .

Q. What analytical techniques are recommended for confirming the structure of 5-cyano-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm substituent positions. For pyrazole derivatives, the carboxylic acid proton typically appears as a broad singlet (~12–14 ppm), while the cyano group does not show a proton signal but affects adjacent carbon shifts (e.g., C-5 at ~115–120 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (CHNO) with a predicted molecular ion at m/z 167.033 .

- X-ray Diffraction : Single-crystal XRD resolves bond lengths and angles, confirming spatial arrangement (e.g., dihedral angles between pyrazole and carboxylic acid groups) .

Q. How does the cyano substituent at position 5 influence the compound’s reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing cyano group enhances electrophilic substitution at adjacent positions (e.g., C-4). For example, coupling reactions (Suzuki or Ullmann) at C-4 require palladium catalysts (Pd(PPh)) and arylboronic acids in DMF at 80°C . The cyano group’s stability under acidic/basic conditions must be validated via TLC or in situ FTIR monitoring .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on 5-cyano-1-methyl-1H-pyrazole-3-carboxylic acid’s biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electron density distribution. For instance, the cyano group lowers LUMO energy, enhancing electrophilicity and potential enzyme binding (e.g., kinase inhibition) . Molecular docking (AutoDock Vina) against target proteins (e.g., mTOR) evaluates binding affinity, with scoring functions adjusted for hydrogen bonding with the carboxylic acid group .

Q. What strategies resolve contradictions in biological activity data for pyrazole-3-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

- Cytotoxicity Assays : Use multiple cell lines (e.g., PC-3 for prostate cancer, HEK-293 for non-cancerous) with IC values normalized to positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Validate via kinetic assays (e.g., Michaelis-Menten plots for Ki determination) and orthogonal methods like SPR (surface plasmon resonance) .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. How do substituent variations at positions 1 and 3 affect the compound’s physicochemical properties?

- Methodological Answer :

- LogP Analysis : Methyl at position 1 increases hydrophobicity (LogP ~1.2), while the carboxylic acid group reduces it (LogP ~-0.5). Cyano at position 5 further decreases LogP by ~0.3 .

- Solubility : Aqueous solubility (<0.1 mg/mL at pH 7) can be enhanced via salt formation (e.g., sodium or potassium salts) or co-solvents (DMSO/PEG-400) .

- Thermal Stability : DSC (Differential Scanning Calorimetry) reveals decomposition temperatures (>200°C), critical for storage and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。